molecular formula C6H6F2N2 B066832 (3,4-Difluorophenyl)hydrazine CAS No. 161886-22-2

(3,4-Difluorophenyl)hydrazine

Cat. No. B066832
M. Wt: 144.12 g/mol
InChI Key: KBSCNXDDCDSLLP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to (3,4-Difluorophenyl)hydrazine involves multiple steps, including acylation, cyclocondensation, and reactions with other reagents like hydroxylamine and hydrazine. For example, the synthesis and structural analysis of trifluoromethyl-substituted dielectrophiles and their reactions with hydrazine have been explored, demonstrating the potential to generate novel compounds through carefully designed synthetic routes (Flores et al., 2018).

Molecular Structure Analysis

The molecular structure of compounds containing the (3,4-Difluorophenyl)hydrazine unit has been analyzed using techniques like X-ray diffraction, revealing detailed insights into their crystalline structures and the impact of substitution patterns on their molecular geometry. Studies have shown that the presence of fluorine atoms influences the electronic structure, orbital energies, and intermolecular interactions within these molecules, contributing to their distinct properties (Lukes et al., 2016).

Chemical Reactions and Properties

Chemical reactions involving (3,4-Difluorophenyl)hydrazine derivatives often result in the formation of hydrazones and related compounds, showcasing a variety of chemical behaviors depending on the reactants and conditions employed. For instance, the reaction of perfluoroalkyl-1,2,4-oxadiazoles with hydrazine underlines the versatility of (3,4-Difluorophenyl)hydrazine derivatives in organic synthesis, leading to products with potential biological activity (Buscemi et al., 2005).

Scientific Research Applications

  • Detection and Bio-imaging : A study describes the use of a new oligothiophene derivative as a highly selective hydrazine chemosensor in aqueous solutions. This sensor enables ultrafast and ultrasensitive detection of hydrazine, and its applications include detecting hydrazine in environmental water, human urine, and bio-imaging in living HeLa cells (Guo et al., 2020).

  • Pharmaceutical Research : Another study explores the vibration and interaction of three pharmaceutically active hydrazine derivatives, including (3,4-Difluorophenyl)hydrazine, using a theoretical approach. It indicates the potential for antitumor activity of these derivatives, higher than standard drugs (Mary et al., 2021).

  • Medical Applications : Research on a compound synthesized from (3,4-Difluorophenyl)hydrazine shows it has synergistic anti-inflammatory, antiproliferative, and antibacterial activities (Mohan et al., 2018).

  • Fluorescent Sensing : A study highlights the use of fluorescent conjugated polymers for detecting hydrazine vapor, which has applications in environmental and security monitoring due to hydrazine's toxicity and reactivity (Thomas & Swager, 2006).

  • Ratiometric Probes in Live Cells : An investigation into a ratiometric fluorescence probe for hydrazine determination in live cells emphasizes the need for rapid detection agents due to hydrazine's toxicity (Fan et al., 2012).

Future Directions

One study found that a molecule similar to “(3,4-Difluorophenyl)hydrazine” was active in inhibiting paw oedema volume, suggesting potential anti-inflammatory properties . This could be a potential area of future research.

properties

IUPAC Name

(3,4-difluorophenyl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6F2N2/c7-5-2-1-4(10-9)3-6(5)8/h1-3,10H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBSCNXDDCDSLLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NN)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6F2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90378942
Record name (3,4-difluorophenyl)hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90378942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3,4-Difluorophenyl)hydrazine

CAS RN

161886-22-2
Record name (3,4-Difluorophenyl)hydrazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=161886-22-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3,4-difluorophenyl)hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90378942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A stirred mixture of 3,4-difluoroaniline (12.9 g, 0.1 mol) in concentrated hydrochloric acid (60 mL) was chilled to −10° C. with an ice/methanol bath. A solution of sodium nitrite (6.9 g, 0.1 mol) in water (30 mL) was added at a rate which maintained the temperature of the reaction mixture below 10° C. After stirring for 2 hours, the reaction mixture was cooled to 0° C. and a solution of tin(II) chloride (56.88 g, 0.3 mol) in concentrated hydrochloric acid (50 mL) was added dropwise with vigorous stirring. Additional concentrated hydrochloric acid (150 mL) was added to the reaction mixture and stirring was continued for 2 hours. The reaction mixture was filtered to collect the precipitated hydrochloride salt of the title compound. This precipitate was dissolved in water (75 mL) and the resulting solution was basified with 50% aqueous sodium hydroxide and extracted with ethyl acetate. The organic extracts were dried (Na2SO4) and filtered. The filtrate was concentrated in vacuo to provide the title intermediate as a brown oil (8.11 g, 57.4%).
Quantity
12.9 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
6.9 g
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Two
Quantity
56.88 g
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Three
Quantity
150 mL
Type
solvent
Reaction Step Four
Yield
57.4%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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